2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride is a complex organic compound with the molecular formula C16H11Cl2NOS. This compound is notable for its unique structure, which includes a quinoline core substituted with a thienyl group, chlorine atoms, and a carbonyl chloride functional group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the thienyl group and the chlorination process. The final step involves the formation of the carbonyl chloride group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can react with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted quinoline derivatives, while oxidation reactions may produce quinoline N-oxides .
Scientific Research Applications
2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may also influence signaling pathways, such as the activation of transcription factors like NF-kappa-B, which plays a role in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-2-thienyl)-4-methylpyridine
- 2-(5-Chloro-2-thienyl)-6-methylpyridine
- 2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride
Uniqueness
Compared to similar compounds, 2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride is unique due to its specific substitution pattern and functional groups.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-6,8-dimethylquinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NOS/c1-8-5-9(2)15-10(6-8)11(16(18)20)7-12(19-15)13-3-4-14(17)21-13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSZUOFFDAZFNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.